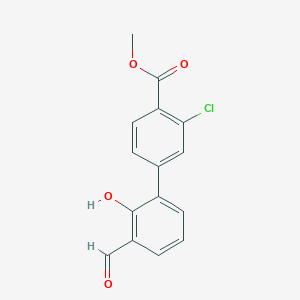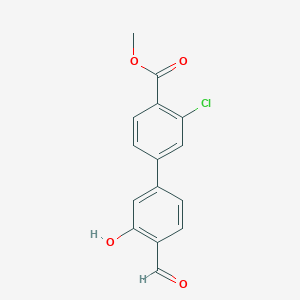
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-CMCFP-2-F) is a chemical compound used in scientific research, primarily for its biochemical and physiological effects. It is a white, crystalline powder with a melting point of 88-90°C and a boiling point of 220-222°C. 5-CMCFP-2-F is a derivative of phenol, and is a member of the formylphenol family. This compound is soluble in water and ethanol, and has a molecular weight of 280.19 g/mol.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used in studies of the biochemical and physiological effects of formylphenols, as well as in studies of the mechanisms of action of these compounds. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the biological activity of various drugs, and has been used as a model compound in studies of drug metabolism.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors in the body, which then triggers a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the activation of certain hormones, and the modulation of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to activate the hormone cortisol, which is involved in the regulation of stress and anxiety. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% for use in lab experiments is its high purity (95%). This makes it an ideal compound for use in studies of biochemical and physiological effects. However, there are some limitations to the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments. For example, it is not soluble in organic solvents, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for research on 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include further studies of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could focus on its potential applications in drug development, as well as its potential use as a model compound for the study of drug metabolism. Finally, further research could explore its potential as a therapeutic agent, as well as its potential side effects.
Synthesemethoden
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a multi-step process that begins with the reaction of 3-chloro-4-methoxycarbonylphenol and formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a mixture of mono- and di-formylated products, which are then separated and purified by column chromatography. The final product is a white, crystalline powder with a purity of 95%.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIYWJVANIQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685358 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261988-50-4 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


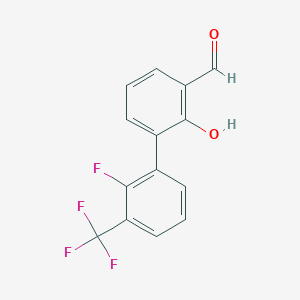
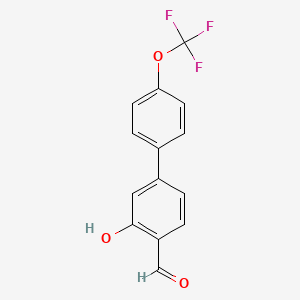
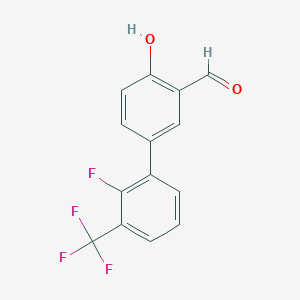
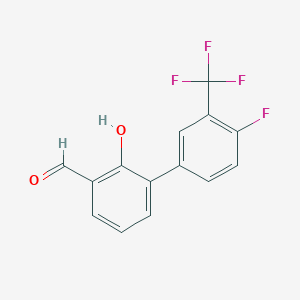
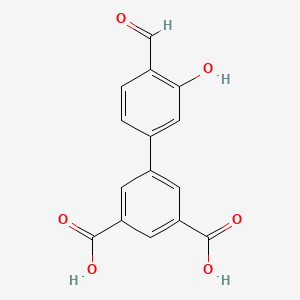
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
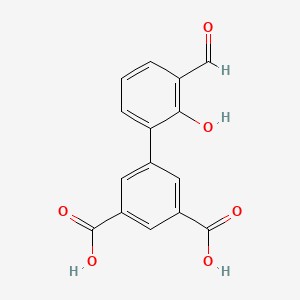
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
